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molecular formula C9H17NO3 B8624032 Ethyl N-(ethoxycarbonyl)-2-methylpropanimidate CAS No. 83483-28-7

Ethyl N-(ethoxycarbonyl)-2-methylpropanimidate

Cat. No. B8624032
M. Wt: 187.24 g/mol
InChI Key: CYGXEZBIAOFIDK-UHFFFAOYSA-N
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Patent
US09193719B2

Procedure details

Ethyl isobutyrimidate hydrochloride (1.8 g, 11.9 mmol) was suspended in hexanes (29.7 mL) and cooled to 0° C. 2,4,6-Collidine (4.1 mL, 30.9 mmol) and ethyl chloroformate (1.9 g, 17.8 mmol) were sequentially added and the mixture was allowed to warm to RT and stirred for 12 h. Organic solvent was removed in vacuo. The residue was suspended in EtOAc (50 mL) and solids were removed by filtration through a pad of diatomaceous earth. The filter cake was washed with EtOAc (3×10 mL) and the combined filtrates were concentrated in vacuo to afford ethyl N-ethoxycarbonylisobutyrimidate (2.2 g, 99%) as a yellow amorphous solid. 1H NMR (400 MHz, DMSO-d6): δ 4.09 (q, J=7.1 Hz, 2H), 4.03 (q, J=7.1 Hz, 2H), 2.65-2.64 (m, 1H), 1.20 (t, J=7.1 Hz, 3H), 1.19 (t, J=7.1 Hz, 3H), 1.07 (d, J=6.8 Hz, 6H).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
29.7 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[C:2](=[NH:9])([O:6][CH2:7][CH3:8])[CH:3]([CH3:5])[CH3:4].N1C(C)=CC(C)=CC=1C.Cl[C:20]([O:22][CH2:23][CH3:24])=[O:21]>>[CH2:23]([O:22][C:20]([N:9]=[C:2]([O:6][CH2:7][CH3:8])[CH:3]([CH3:5])[CH3:4])=[O:21])[CH3:24] |f:0.1|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
Cl.C(C(C)C)(OCC)=N
Step Two
Name
Quantity
4.1 mL
Type
reactant
Smiles
N1=C(C=C(C=C1C)C)C
Name
Quantity
1.9 g
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
hexanes
Quantity
29.7 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
CUSTOM
Type
CUSTOM
Details
Organic solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
solids were removed by filtration through a pad of diatomaceous earth
WASH
Type
WASH
Details
The filter cake was washed with EtOAc (3×10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates were concentrated in vacuo

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)OC(=O)N=C(C(C)C)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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